molecular formula C8H8Br2O2 B14346212 1,2-Dibromo-3,4-dimethoxybenzene CAS No. 96141-26-3

1,2-Dibromo-3,4-dimethoxybenzene

Cat. No.: B14346212
CAS No.: 96141-26-3
M. Wt: 295.96 g/mol
InChI Key: GGETYAJTSIFPJE-UHFFFAOYSA-N
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Description

Contextualization of 1,2-Dibromo-3,4-dimethoxybenzene within Haloaromatic Chemistry

This compound is a specific substituted dibromobenzene that has garnered interest within the realm of haloaromatic chemistry. As a halogenated aromatic hydrocarbon, it features a benzene (B151609) ring substituted with two bromine atoms and two methoxy (B1213986) groups. ontosight.ai This particular arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. ontosight.ai The reactivity of the bromine atoms allows for their participation in various cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for medicinal chemists to build and diversify molecular scaffolds. nih.gov

The study of similar molecules, such as 1,2-dibromo-4,5-dimethoxybenzene (B1585919), reveals insights into the structural and electronic properties that govern the behavior of these compounds. researchgate.net Crystallographic studies of such derivatives highlight the role of intermolecular interactions, which can influence the solid-state packing and, consequently, the material's properties. researchgate.net

Significance of Dimethoxybenzene Derivatives as Building Blocks in Advanced Organic Synthesis

Dimethoxybenzene derivatives, as a broader class, are recognized for their importance as foundational building blocks in the synthesis of a wide array of organic compounds. ontosight.aiontosight.ai These derivatives are frequently found in natural products and have shown a range of biological activities, making them attractive targets for synthetic chemists. nih.gov Their utility extends to being key intermediates in the production of pharmaceuticals, fragrances, and materials. ontosight.aiwikipedia.orgguidechem.com

The methoxy groups on the benzene ring influence the electronic properties of the molecule, which in turn dictates its reactivity in chemical transformations. ontosight.ai For instance, they can direct the position of incoming chemical groups during electrophilic aromatic substitution reactions. ontosight.ai Furthermore, dimethoxybenzene derivatives serve as precursors for a variety of more complex structures. ontosight.ai The ability to synthesize these derivatives through methods like the methylation of hydroquinones has been a subject of extensive research, aiming for higher yields and more environmentally benign processes. guidechem.com The versatility and established importance of dimethoxybenzene derivatives underscore their role as indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H8Br2O2
Molecular Weight 295.96 g/mol
IUPAC Name This compound
CAS Number 96141-26-3
SMILES COC1=C(C(=C(C=C1)Br)Br)OC

Table generated from data available in the PubChem database. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96141-26-3

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

IUPAC Name

1,2-dibromo-3,4-dimethoxybenzene

InChI

InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3

InChI Key

GGETYAJTSIFPJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Br)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 3,4 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for 1,2-Dibromo-3,4-dimethoxybenzene are not available in the reviewed literature. This information is essential for the definitive assignment of the proton and carbon environments within the molecule.

A detailed analysis of proton chemical shifts, signal multiplicities, and coupling constants is not possible without the experimental spectrum.

An analysis of the carbon framework through ¹³C NMR is pending the publication of experimental data.

Mass Spectrometry (MS) Techniques

While experimental HRMS data is not published, the exact mass can be calculated from the compound's molecular formula, C₈H₈Br₂O₂. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern (approximately 1:2:1 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks).

Table 1: Calculated Mass Data for this compound

Property Value
Molecular Formula C₈H₈Br₂O₂
Average Molecular Weight 295.96 g/mol

This data is computationally derived from the molecular formula.

No studies utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of this compound were found. This technique is typically employed for larger, less volatile molecules.

Vibrational Spectroscopy for Molecular Structure Analysis

Specific experimental data from Fourier-Transform Infrared (FT-IR) or Raman spectroscopy for this compound are not available. An analysis of the vibrational frequencies corresponding to C-H, C-O, C=C, and C-Br bonds and their characteristic stretching and bending modes cannot be completed without this information.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectrum for this compound has been found in the searched databases. A theoretical analysis would anticipate characteristic absorption bands corresponding to:

C-H stretching from the aromatic ring and methyl groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy (B1213986) groups would be just below 3000 cm⁻¹. vscht.czpressbooks.pub

C=C stretching within the aromatic ring, usually found in the 1450-1600 cm⁻¹ region. vscht.cz

C-O stretching from the methoxy ether linkages, which would exhibit strong bands typically in the 1000-1300 cm⁻¹ range.

C-Br stretching , which would appear in the fingerprint region at lower wavenumbers, generally between 500 and 700 cm⁻¹.

Without experimental data, a precise table of wavenumbers and their corresponding vibrational modes cannot be constructed.

Raman Spectroscopy for Vibrational Mode Analysis

Similarly, no specific Raman spectroscopy data for this compound could be located. Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds. For this molecule, one would expect to observe vibrational modes related to the symmetric stretching of the benzene (B151609) ring and the C-Br bonds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no available experimental UV-Vis absorption spectrum for this compound in the public domain. This technique provides information about the electronic transitions within the molecule. uzh.chwikipedia.org The presence of the substituted benzene ring constitutes a chromophore, which would be expected to absorb in the ultraviolet region. The specific wavelengths of maximum absorbance (λmax) are influenced by the pattern of substitution on the benzene ring.

X-ray Crystallography and Solid-State Structural Investigations

A search of crystallographic databases, including looking for depositions related to the compound's CAS number, did not yield any published crystal structures for this compound. Therefore, a detailed, data-driven analysis of its solid-state structure is not possible.

Without a solved crystal structure, information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) remains undetermined.

An analysis of precise bond lengths, bond angles, and torsion angles is contingent on crystallographic data. While standard values for C-C aromatic, C-Br, and C-O bonds can be assumed, the specific geometry and conformation of the methoxy groups relative to the benzene ring and each other in the solid state are unknown.

A definitive analysis of the intermolecular forces that govern the crystal packing, such as potential halogen bonding involving the bromine atoms, weak C-H···O hydrogen bonding, or π-stacking interactions between aromatic rings, cannot be performed without experimental crystallographic data.

Computational Chemistry and Theoretical Investigations of 1,2 Dibromo 3,4 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular geometries. For 1,2-Dibromo-3,4-dimethoxybenzene, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to determine its most stable conformation. nih.govresearchgate.net These calculations involve an iterative process to find the minimum energy structure on the potential energy surface, providing optimized bond lengths, bond angles, and dihedral angles.

The optimization process for this compound would account for the steric and electronic effects of the two bromine atoms and two methoxy (B1213986) groups on the benzene (B151609) ring. The bulky bromine atoms and the flexible methoxy groups influence the planarity of the benzene ring and the orientation of the substituents. Theoretical studies on similar substituted benzenes have shown that DFT methods can predict these structural parameters with a high degree of accuracy when compared to experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzenes from DFT Studies

ParameterTypical Calculated Value (B3LYP)Reference Compound(s)
C-C (aromatic) bond length~1.39 - 1.41 ÅBrominated benzenes
C-Br bond length~1.88 - 1.91 ÅBrominated benzenes
C-O bond length~1.36 - 1.38 ÅDimethoxybenzenes nih.gov
C-O-C bond angle~117 - 119°Dimethoxybenzenes nih.gov
C-C-Br bond angle~119 - 121°Brominated benzenes researchgate.net

Note: The values presented are typical ranges observed in computational studies of similar molecules and are for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods provide a detailed picture of the electronic structure of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxibiology.com

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values from DFT Calculations on Aromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzene~ -6.7~ 1.2~ 7.9
Anisole~ -5.8~ 1.0~ 6.8
Nitrobenzene~ -7.5~ -0.5~ 7.0

Note: These are representative values to illustrate trends. Actual values for this compound would be specific to its unique electronic structure.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netphyschemres.org

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These calculations can pinpoint which of the carbon atoms on the benzene ring are most susceptible to substitution.

Vibrational Spectra Simulation and Comparative Analysis with Experimental Data

The vibrational modes of a molecule correspond to the stretching, bending, and torsional motions of its atoms. These vibrations can be observed experimentally using infrared (IR) and Raman spectroscopy. DFT calculations can simulate these vibrational spectra with a high degree of accuracy. researchgate.netresearchgate.net

A theoretical vibrational analysis of this compound would involve calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. The simulated spectra can then be compared with experimental FT-IR and FT-Raman spectra, if available, to confirm the molecular structure and aid in the assignment of observed spectral bands to specific vibrational modes. For instance, characteristic C-H stretching, C=C aromatic stretching, C-O stretching, and C-Br stretching frequencies can be identified. nist.gov

Mechanistic Studies of Aromatic Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. Computational chemistry provides a powerful means to investigate the mechanisms of these reactions.

Computational Prediction of Regioselectivity and Reaction Pathways

The positions at which an electrophile will attack the benzene ring (regioselectivity) are governed by the directing effects of the existing substituents. The two methoxy groups are ortho-, para-directing and activating, while the two bromine atoms are ortho-, para-directing but deactivating. msu.edu This creates a complex interplay of electronic and steric effects.

Computational studies can model the reaction pathway of an electrophilic attack on this compound. By calculating the energies of the possible intermediates (sigma complexes or Wheland intermediates) and transition states, the most favorable reaction pathway can be determined. researchgate.netirjet.net Methods like the RegioSQM can predict the most likely sites of substitution by calculating the proton affinity at different positions on the aromatic ring. rsc.org For dimethoxybenzene derivatives, the positions para to the methoxy groups are often highly activated and sterically accessible, making them likely candidates for electrophilic substitution. rsc.org Theoretical investigations on similar systems have demonstrated the ability of DFT to accurately predict the regiochemical outcomes of such reactions. researchgate.netsdu.dk

Influence of Solvent Environment and Catalysis on Reaction Energetics

The choice of solvent can alter the energy of reactants, intermediates, transition states, and products to varying degrees. This is primarily due to the stabilization or destabilization of charged or polar species. In reactions involving polar or charged intermediates, polar solvents can significantly lower the activation energy by stabilizing the transition state more than the reactants, thereby accelerating the reaction rate. For instance, in the oxidation of 1-(3′,4′-dimethoxyphenyl)propene to form 3,4-dimethoxybenzaldehyde (B141060), a reaction involving intermediates with developing charges, the solvent environment is a critical parameter. mdpi.com Computational models often incorporate solvent effects using implicit models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to accurately predict reaction energetics.

Catalysts introduce an alternative reaction pathway with a lower activation energy, which is a cornerstone of their function. In the context of this compound, this is most relevant to palladium- or other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). Computational studies on these types of reactions reveal the detailed mechanistic steps, including oxidative addition, transmetalation, and reductive elimination.

A computational study on a zinc-catalyzed Suzuki-Miyaura coupling (SMC) reaction between an alkynyl halide and an aryl boronic acid provides a relevant model for the reactivity of the C-Br bonds in this compound. nih.gov This study, using DFT, identified a four-coordinated N,N'-dimethylethylenediamine (DMEDA) ligated Zn(II) complex as the active catalyst. nih.gov The mechanism was found to proceed through an initial transmetalation, followed by a redox-neutral activation of the organic halide. nih.gov The turnover-limiting step was identified as the activation of the organic halide, with a calculated energy span of 27.2 kcal/mol, which aligns with the experimental temperature of 80 °C. nih.gov

The table below illustrates how different theoretical methods can yield different energetic values, highlighting the importance of selecting an appropriate level of theory for such investigations. A study on dimethoxybenzene derivatives found that while the PBE functional was more time-efficient, the hybrid B3LYP functional provided lower total energy values, indicating better accuracy for thermodynamic properties. nih.gov

Table 1: Comparison of Total Energy for a Dimethoxybenzene Derivative with Different DFT Functionals. nih.gov
Computational MethodTotal Energy (eV)Relative Computational Cost
PBE-33332.8726Time-efficient
B3LYP-172318.3710Higher cost
PBE0Data not specifiedIntermediate cost

This data underscores the trade-off between computational expense and accuracy. The B3LYP functional, despite being more demanding, is often preferred for its reliability in predicting the electronic and thermodynamic properties of such aromatic compounds. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis for Transition States

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational technique used to validate a calculated transition state (TS) and to understand the detailed pathway of a chemical reaction. github.iomdpi.com A transition state is a first-order saddle point on the potential energy surface (PES); however, its calculation alone does not guarantee that it connects the desired reactants and products. github.io IRC analysis confirms this connection by tracing the minimum energy path (MEP) downhill from the transition state geometry in both the forward and reverse directions. scm.com If the path leads to the correct reactant and product wells, the transition state is confirmed to be the correct one for that specific reaction step. github.io

The IRC path is calculated in mass-weighted coordinates, which corresponds to the path of maximum instantaneous acceleration from the transition state. scm.com This provides a chemically intuitive picture of the reaction, showing how bond lengths and angles change synchronously as the system moves from reactants to products via the transition state.

For reactions involving this compound, IRC analysis would be essential to:

Confirm the transition states for key steps in cross-coupling reactions, such as the oxidative addition of a C-Br bond to a metal catalyst.

Elucidate the mechanism of nucleophilic aromatic substitution.

Understand the regioselectivity of reactions, for instance, by comparing the IRC pathways for reactions at the C1 versus the C2 bromine atoms.

The table below presents hypothetical data points along an IRC path for a generic reaction step, illustrating the information that can be obtained.

Table 2: Illustrative Data Points from an Intrinsic Reaction Coordinate (IRC) Calculation.
IRC PointReaction Coordinate (amu1/2·Bohr)Relative Energy (kcal/mol)Key Bond Distance (Å)
Reactant Complex-2.00.03.50 (C-Nu)
...-1.05.22.80 (C-Nu)
Transition State (TS)0.015.82.20 (C-Nu)
...+1.08.11.80 (C-Nu)
Product Complex+2.0-5.41.50 (C-Nu)

This illustrative table shows the system's energy and the distance of a key forming bond (e.g., a carbon-nucleophile bond) as the reaction progresses along the minimum energy path. The peak energy corresponds to the transition state. By following the geometry changes along this coordinate, researchers gain a deep understanding of the reaction mechanism, including the synchronicity of bond-breaking and bond-forming events. researchgate.net

Chemical Transformations and Reactivity Profiles of 1,2 Dibromo 3,4 Dimethoxybenzene

Nucleophilic Substitution Reactions at Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a primary pathway for substituting leaving groups on an aromatic ring with nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

For an SNAr reaction to be facile, the aromatic ring must be electron-deficient. This is usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of 1,2-dibromo-3,4-dimethoxybenzene, the benzene (B151609) ring is substituted with two electron-donating methoxy (B1213986) groups and two bromine atoms. The methoxy groups enrich the aromatic ring with electron density, making it less susceptible to nucleophilic attack. While the bromine atoms are electronegative, their electron-withdrawing inductive effect is generally not sufficient to activate the ring for SNAr reactions, especially in the presence of the powerful donating effect of the methoxy groups. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. Studies on similarly structured compounds, such as certain dibrominated heterocycles, have shown a lack of reactivity with nucleophiles like alcohols. mdpi.com

The general mechanism for a hypothetical SNAr reaction is shown below:

Step 1: Nucleophilic Attack: A nucleophile adds to the carbon bearing a bromine atom, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).

Step 2: Elimination of Leaving Group: The bromide ion is eliminated, and the aromatic ring is reformed.

However, due to the electron-rich nature of the this compound ring, the initial nucleophilic attack is energetically unfavorable, thus hindering the reaction.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring.

In this compound, the directing effects of the four substituents must be considered:

Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density through resonance.

Bromine atoms (-Br): These are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

The positions on the ring available for substitution are C5 and C6. The directing effects of the existing substituents on these positions are as follows:

PositionDirecting Influence from -OCH₃ at C3Directing Influence from -OCH₃ at C4Directing Influence from -Br at C1Directing Influence from -Br at C2Overall Effect
C5 metaorthoparametaActivated by -OCH₃ at C4 and -Br at C1
C6 parametametaparaActivated by -OCH₃ at C3 and -Br at C2

The powerful activating and directing effect of the methoxy groups will dominate over the weaker directing effect of the bromine atoms. Therefore, electrophilic substitution is expected to occur at positions C5 and C6, which are ortho and para to the methoxy groups.

An example of a relevant electrophilic substitution is the bromination of 1,2-dimethoxybenzene (B1683551) (veratrole), which yields 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de This demonstrates the strong directing effect of the methoxy groups to the positions para to them. While no specific studies on the further electrophilic substitution of this compound are readily available, it can be predicted that reactions such as nitration or further halogenation would likely yield a mixture of 1,2-dibromo-3,4-dimethoxy-5-nitrobenzene and 1,2-dibromo-3,4-dimethoxy-6-nitrobenzene, or the corresponding halogenated products.

Oxidation and Reduction Pathways of the Aromatic Core and Methoxy Groups

The dimethoxybenzene core of this compound is susceptible to oxidation, particularly due to the electron-donating nature of the methoxy groups which makes the ring electron-rich. Oxidation of similar dimethoxybenzene derivatives often leads to the formation of quinones. For instance, the oxidation of related compounds with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can yield quinone structures. The electrochemical oxidation of molecules containing a 3,4-dimethoxybenzyl group has also been reported. rsc.org It is therefore plausible that the oxidation of this compound could lead to the formation of a dibrominated quinone derivative.

Conversely, the bromine atoms on the aromatic ring can be removed through reduction. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can lead to dehalogenation, yielding 3,4-dimethoxybenzene. This process is a common transformation for aryl halides.

Reaction TypeReagentsPotential Products
Oxidation KMnO₄, CrO₃Dibromo-p-benzoquinone derivative
Reduction H₂, Pd/C; LiAlH₄3,4-Dimethoxybenzene

Demethylation Reactions to Yield Brominated Catechol Derivatives

The methoxy groups of this compound can be cleaved to form hydroxyl groups, resulting in the corresponding brominated catechol derivative. This transformation is a common and important reaction in organic synthesis, often accomplished using strong Lewis acids.

Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. orgsyn.orgcommonorganicchemistry.com The reaction proceeds through the formation of an adduct between the Lewis acidic boron atom and the oxygen atom of the ether, followed by the nucleophilic attack of a bromide ion on the methyl group. nih.gov This reaction is generally high-yielding and tolerant of a wide range of other functional groups, including halogens on the aromatic ring.

The demethylation of this compound with BBr₃ would yield 1,2-dibromo-3,4-dihydroxybenzene (a brominated catechol). This product can be a valuable intermediate in the synthesis of more complex molecules. The synthesis of related brominated catechol derivatives has been reported as part of the synthesis of biologically active natural products. semanticscholar.org

The general reaction is as follows: C₈H₈Br₂O₂ + 2 BBr₃ → C₆H₂Br₂(OBBr₂)₂ + 2 CH₃Br Followed by hydrolysis: C₆H₂Br₂(OBBr₂)₂ + 4 H₂O → C₆H₄Br₂O₂ + 2 B(OH)₃ + 2 HBr

This transformation provides a direct route to brominated catechols, which are important building blocks in medicinal chemistry and materials science.

Applications of 1,2 Dibromo 3,4 Dimethoxybenzene As a Synthetic Building Block

Precursor in Polymer Chemistry and Materials Science

The development of novel organic materials with tailored electronic and optical properties is a burgeoning area of research. Dibrominated aromatic compounds are crucial starting materials for the synthesis of conjugated polymers, which form the basis of many advanced materials.

Conjugated polymers, characterized by a backbone of alternating single and double bonds, exhibit semiconductor properties and are integral to the field of organic electronics. The synthesis of these polymers often involves the polymerization of monomers containing leaving groups, such as bromine atoms, that can be eliminated to form new carbon-carbon bonds.

While specific studies on the use of 1,2-dibromo-3,4-dimethoxybenzene in conductive polymer synthesis are not widely documented, its isomer, 1,2-dibromo-4,5-dimethoxybenzene (B1585919), has been utilized as a monomer in the synthesis of poly(phenylene vinylene) (PPV) derivatives. PPVs are a well-known class of conductive polymers used in applications such as organic light-emitting diodes (OLEDs). The synthesis typically involves a condensation reaction, such as the Horner-Emmons reaction, where the dibromo-dimethoxybenzene monomer is reacted with a suitable comonomer to build the polymer chain. The methoxy (B1213986) groups in these polymers enhance their solubility, which is a crucial factor for their processability into thin films for electronic devices.

Polymer Type Monomer Key Properties Potential Applications
Poly(phenylene vinylene) (PPV)1,2-dibromo-4,5-dimethoxybenzeneEnhanced solubility, electroluminescenceOrganic Light-Emitting Diodes (OLEDs)
Poly(phenylene ethynylene) (PPE)1,2-dibromo-4,5-dimethoxybenzeneHigh fluorescence quantum yieldsChemical sensors, light-emitting materials

This table illustrates the potential applications based on the use of the isomer 1,2-dibromo-4,5-dimethoxybenzene in polymer synthesis.

The precise architecture of molecules can be designed to create components for molecular-scale electronic devices. The rigid and well-defined structure of the benzene (B151609) ring in 1,2-dibromo-dimethoxybenzene derivatives makes them suitable scaffolds for such applications.

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different physical or chemical properties. The core structure provided by dibromo-dimethoxybenzene can be functionalized to incorporate photochromic or electrochromic units, which are responsive to light or electric fields, respectively.

In the context of molecular transistors and memory devices, the ability to form self-assembled monolayers on electrode surfaces is critical. While direct evidence for this compound is scarce, related dibromobenzene derivatives have been investigated for their potential in creating molecular memory devices. researchgate.net The principle relies on the ability of the molecules to exist in different, stable oxidation states that can represent digital information (bits). The bromine atoms can serve as anchoring points to surfaces or as reactive sites for further functionalization to tune the electronic properties of the molecule.

Intermediate in the Synthesis of Functional Organic Molecules

Beyond polymers, this compound and its isomers are valuable precursors for a wide range of functional organic molecules, from pigments to complex natural product analogs.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments. Their electronic properties also make them suitable for applications in chemical sensors, photodynamic therapy, and as catalysts. The synthesis of phthalocyanines often starts from phthalonitrile (B49051) derivatives (1,2-dicyanobenzene).

While direct synthesis from this compound is not prominently reported, the analogous compound 1,2-dibromo-4,5-dimethylbenzene (B50925) can be converted into the corresponding 1,2-dicyano-4,5-dimethylbenzene. This intermediate then undergoes cyclotetramerization to form octamethyl-substituted phthalocyanines. A similar synthetic pathway could be envisioned for this compound, which would lead to the formation of octamethoxy-substituted phthalocyanines. These substituents would significantly enhance the solubility of the resulting phthalocyanine, a key property for many of its applications.

The bromine and methoxy groups on the benzene ring can be chemically modified to introduce other functional groups. For instance, the methoxy groups can be cleaved to yield the corresponding dihydroxy compound (a catechol derivative). The bromine atoms can be replaced through various nucleophilic substitution or cross-coupling reactions. This versatility allows for the synthesis of a wide array of complex phenols and benzyl (B1604629) phenols with specific functionalities for applications in areas such as medicinal chemistry and materials science.

The ability of the bromine atoms to participate in reactions like Suzuki, Stille, and Sonogashira cross-coupling reactions is a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of intricate and diverse molecular architectures. Starting from this compound, chemists can introduce a variety of substituents, including aryl, alkyl, and alkynyl groups, at the positions of the bromine atoms. This opens up pathways to a vast range of molecules with tailored shapes and electronic properties.

The study of the crystal structure of the isomer 1,2-dibromo-4,5-dimethoxybenzene has revealed the importance of halogen bonding in directing the spatial organization of the molecules. nih.gov This self-assembly property is of great interest in crystal engineering and the design of solid-state materials with specific properties.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Extensive research of scientific literature and chemical databases reveals a notable lack of specific examples for the application of this compound as a synthetic building block in palladium-catalyzed cross-coupling reactions. While these reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, the specific utility of this particular isomer has not been prominently documented in available research.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a cornerstone of modern synthetic chemistry for the creation of biaryl compounds and other complex architectures. Despite the prevalence of this reaction, specific studies detailing the use of this compound as a substrate in Suzuki-Miyaura coupling are not found in the reviewed scientific literature.

Theoretically, the two bromine atoms on the benzene ring could undergo sequential or double Suzuki-Miyaura coupling reactions. The electronic effects of the two adjacent methoxy groups would influence the reactivity of the C-Br bonds. However, without experimental data, any discussion of reaction conditions, catalyst systems (palladium source and ligands), bases, and solvents would be purely speculative.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalystBaseSolventProductYieldReference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1,2-Diphenyl-3,4-dimethoxybenzeneN/ANot Available
24-Methylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane1,2-Bis(4-methylphenyl)-3,4-dimethoxybenzeneN/ANot Available
3Naphthalen-1-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1,2-Di(naphthalen-1-yl)-3,4-dimethoxybenzeneN/ANot Available
N/A: Not Available in the scientific literature. This table is for illustrative purposes only and does not represent actual experimental data.

Other Metal-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings are instrumental in organic synthesis. These reactions allow for the formation of a diverse range of chemical bonds and the construction of complex molecular frameworks.

A thorough review of the scientific literature indicates a lack of specific studies employing this compound in these other common metal-catalyzed coupling strategies. While it is plausible that this compound could serve as a substrate in such reactions—for instance, reacting with alkenes in a Heck reaction or with terminal alkynes in a Sonogashira coupling—no concrete examples or research findings have been identified. The absence of such reports prevents a detailed discussion of the specific conditions and outcomes for these transformations.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Approaches and Catalytic Systems for Functionalization

Future research will likely focus on the development of more efficient and selective methods for the functionalization of 1,2-Dibromo-3,4-dimethoxybenzene. A key area of interest is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to introduce a wide range of substituents at the bromine positions. Innovations in ligand design for palladium catalysts are expected to play a crucial role in improving reaction yields, turnover numbers, and functional group tolerance.

Furthermore, the exploration of C-H activation strategies presents a promising frontier for the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials. Research into ruthenium, rhodium, and iridium-based catalytic systems could lead to novel transformations that were previously inaccessible. The development of ortho-lithiation and directed metalation techniques will also continue to be an important area of investigation for achieving regioselective functionalization.

A significant challenge that future research aims to address is the selective mono-functionalization of the dibrominated compound. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of complex, non-symmetrical derivatives. The development of catalytic systems that can differentiate between the two bromine atoms based on subtle electronic or steric differences is a key objective.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Characterization

The integration of advanced spectroscopic and imaging techniques will be instrumental in gaining a deeper understanding of the reaction mechanisms and kinetics involved in the functionalization of this compound. In-situ monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time data on the consumption of reactants and the formation of intermediates and products. This information is invaluable for optimizing reaction conditions and identifying potential side reactions.

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will continue to be essential for the characterization of novel derivatives. The coupling of these techniques with liquid chromatography will allow for the separation and identification of complex reaction mixtures.

Furthermore, the application of surface-sensitive techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), could provide unprecedented insights into the self-assembly and on-surface reactions of this compound and its derivatives on various substrates. This could pave the way for the bottom-up fabrication of novel electronic and photonic materials.

Development of Integrated Experimental and Computational Methodologies for Predictive Design

The synergy between experimental and computational chemistry is expected to accelerate the discovery and design of new derivatives of this compound with desired properties. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of different derivatives. This theoretical guidance can help to prioritize synthetic targets and reduce the amount of trial-and-error experimentation required.

Computational screening of virtual libraries of derivatives can be used to identify candidates with specific functionalities, such as tailored absorption and emission wavelengths for optoelectronic applications or specific binding affinities for biological targets. Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of these molecules, which is crucial for understanding their behavior in condensed phases and biological systems.

The development of machine learning algorithms trained on experimental and computational data could further enhance the predictive power of these integrated methodologies. These models could learn the complex relationships between molecular structure and properties, enabling the rapid and accurate prediction of the characteristics of new, unsynthesized compounds.

Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity

A significant future direction lies in the rational design and synthesis of advanced derivatives of this compound with precisely controlled chemical reactivity. By strategically introducing different functional groups, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations.

For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the incorporation of electron-donating groups can increase the electron density of the ring, facilitating electrophilic substitution reactions. The synthesis of derivatives with orthogonal reactive sites will enable selective and sequential chemical modifications, leading to the construction of complex molecular architectures.

The development of "clickable" derivatives, featuring azide (B81097) or alkyne functionalities, will allow for their facile incorporation into larger systems using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This approach is particularly valuable for applications in materials science and bioconjugation.

Investigation of Supramolecular Assembly and Crystal Engineering utilizing Halogen Bonding and Pi-Interactions

The presence of two bromine atoms and an electron-rich aromatic ring makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering. Future research will focus on harnessing the power of non-covalent interactions, such as halogen bonding and π-π stacking, to control the self-assembly of this molecule and its derivatives into well-defined supramolecular architectures.

Halogen bonding, a directional interaction between a halogen atom and a Lewis base, can be utilized to construct robust and predictable one-, two-, and three-dimensional networks. By co-crystallizing this compound with various halogen bond acceptors, it will be possible to generate a wide range of crystalline materials with diverse topologies and properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the bromination of 1,2-dimethoxybenzene to synthesize 1,2-dibromo-3,4-dimethoxybenzene?

  • Methodology : Use a 4 L Erlenmeyer flask with a heatable magnetic stirrer and ice bath for temperature control (0–5°C). Add bromine dropwise via an addition funnel to 1,2-dimethoxybenzene dissolved in acetic acid. Monitor reaction completion via TLC. After 3 hours, quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (ethanol/water). Yield and purity depend on stoichiometric control and cooling efficiency .
  • Key Parameters : Maintain stoichiometric Br₂:substrate ratio (2:1), reaction temperature <10°C to minimize polybromination, and use glacial acetic acid as solvent for regioselectivity .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of vapors .
  • Waste Management : Segregate halogenated waste in labeled containers. Neutralize residual bromine with sodium thiosulfate before disposal. Collaborate with certified hazardous waste handlers for incineration .

Advanced Research Questions

Q. How does the electronic effect of methoxy groups influence regioselectivity in bromination reactions of dimethoxybenzenes?

  • Mechanistic Insight : Methoxy groups are ortho/para-directing due to their electron-donating nature. In 1,2-dimethoxybenzene, bromination favors the para position relative to one methoxy group, leading to 3,4-dibromo substitution. Steric hindrance between methoxy groups may further stabilize the observed product .
  • Experimental Validation : Compare NMR (¹H/¹³C) and HPLC data of brominated products with computational models (DFT) to confirm electronic and steric effects .

Q. What advanced analytical techniques are used to resolve structural ambiguities in halogenated dimethoxybenzenes?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methoxy protons; δ 7.0–7.5 ppm for aromatic protons). ¹³C NMR confirms substitution patterns via deshielding effects .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 294.9 for C₈H₈Br₂O₂) and isotopic patterns characteristic of bromine .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between substituents .

Q. How can this compound serve as a precursor in polymer chemistry?

  • Application : As an electron donor in Ziegler-Natta catalysts for ethylene polymerization. Coordinate with transition metals (e.g., TiCl₄) to modulate catalyst activity and polymer chain length .
  • Case Study : Replace 1,2-dimethoxybenzene with this compound in UHMWPE synthesis to reduce reactor fouling and improve thermal stability .

Q. What strategies mitigate hazards when synthesizing brominated intermediates at scale?

  • Process Design : Use continuous-flow reactors to minimize bromine accumulation. Inline FTIR monitors reaction progress, reducing exposure risks .
  • Contingency Planning : Implement emergency quenching systems (e.g., automated Na₂S₂O₃ injection) for bromine leaks. Train personnel in spill response protocols .

Data Contradictions and Resolution

Q. Why do bromination yields vary across studies despite similar conditions?

  • Root Cause : Impurities in starting material (e.g., residual moisture in 1,2-dimethoxybenzene) or inconsistent cooling rates during exothermic bromine addition .
  • Resolution : Pre-dry substrates over molecular sieves. Use jacketed reactors with precise temperature control (±1°C) for reproducibility .

Q. How to address discrepancies in reported melting points for this compound?

  • Analysis : Variations (e.g., 85–90°C) may arise from polymorphic forms or residual solvents. Perform DSC to identify true melting points and optimize recrystallization solvents (e.g., ethanol vs. hexane) .

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